1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The final step involves the alkylation of the quinoline derivative with 2-methylpropan-1-one under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones or aldehydes, while reduction may produce quinoline alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl group and quinoline ring are key functional groups that contribute to its activity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.
4-Hydroxyquinoline: A hydroxylated derivative with antimicrobial properties.
2-Methylquinoline: An alkylated derivative with potential use in organic synthesis.
Uniqueness
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one is unique due to the presence of both a hydroxyl group and an alkyl group on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-9(2)13(16)14-8-7-12(15)10-5-3-4-6-11(10)14/h3-6,9,12,15H,7-8H2,1-2H3 |
InChI Key |
ZCEGJPPHZGJVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.